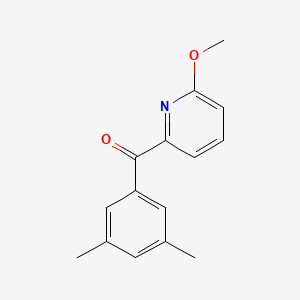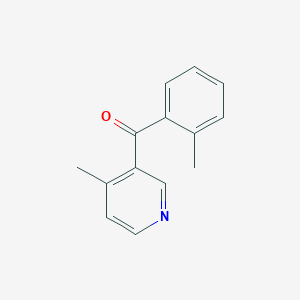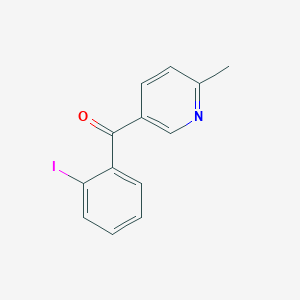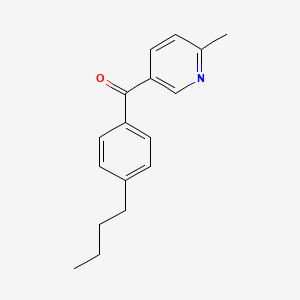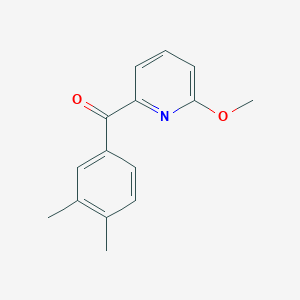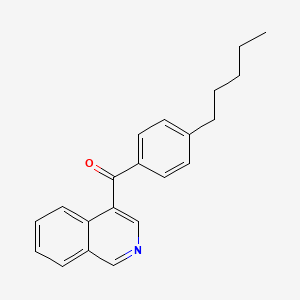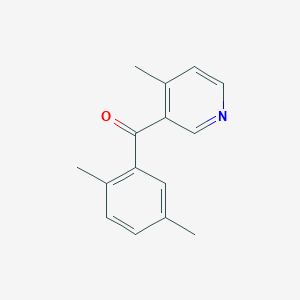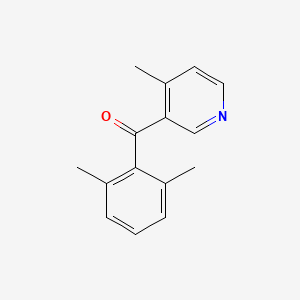
5-(4-Fluorobenzoyl)-2-methylpyridine
Descripción general
Descripción
4-Fluorobenzoyl compounds are used as intermediates in organic synthesis . They have gained significant attention in scientific research due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of 4-Fluorobenzoyl compounds often involves the reaction of 4-fluorobenzoic acid with other reagents . For instance, 1,5-bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF) was obtained through a three-step procedure involving Friedel–Crafts acylation, demethylation, and followed by nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzoyl compounds can be confirmed by techniques such as 1H NMR, 19F NMR, and FT-IR .Chemical Reactions Analysis
The mechanism of action of 4-Fluorobenzoyl compounds involves the reaction of the compound with various nucleophiles, such as amines, alcohols, and thiols.Physical And Chemical Properties Analysis
4-Fluorobenzoyl compounds have high purity, stability, and reactivity. They are readily available and can be easily synthesized using standard laboratory techniques .Aplicaciones Científicas De Investigación
Subheading: Crystal Structure and Conformational Analysis of Fluorobenzoyl Compounds
The compound {[(1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt was synthesized and subjected to extensive NMR analysis to study the conformation of its piperidin ring, specifically in the solution state. The research highlighted the similarity of the compound’s solid and solution conformations and delved into its thermal stability and phase transitions through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Moreover, polymorphism screening from recrystallization in various solvents and slurry conversion in water was performed. The study concluded that the compound crystallizes into a singular crystalline form, melting at 157 degrees Celsius (Ribet et al., 2005).
Pharmacological Profile and Molecular Interaction
Subheading: Pharmacological Properties and Molecular Interaction of Fluorophenylmethyl Compounds
A detailed examination of the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, was conducted. This study investigated the compound’s binding and functional activity across various receptors, highlighting its selective affinity and functional activity at human 5-HT2A receptors. The research underscored the compound’s potential as an antipsychotic agent, evidenced by its pharmacological profile and efficacy in various behavioral models (Vanover et al., 2006).
Synthesis and Application in Medicinal Chemistry
Subheading: Synthesis of Fluorouracil Derivatives and Application in Medicinal Chemistry
The study focused on synthesizing derivatives of 5-fluorouracil (5-FUra), exploring the reactivities of 5-FUra degradation inhibitors. It examined the acylation of dihydroxypyridines with acid chlorides and the resulting structure of monobenzoylated compounds. The compounds exhibited dynamic keto-enol tautomerism, and their acyl derivatives were identified as labile active esters. This research aimed to develop novel antitumor agents by combining these pyridines with 5-FUra analogs, one of which, BOF-A2 (22b), showed significant efficacy and was undergoing late phase-II clinical trials at the time of the study (Hirohashi et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMGCLMNBUCGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





